

Application Notes: 1,5-Diphenylcarbazone for Mercurimetric Titration

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Compound of Interest

Compound Name: 1,5-Diphenylcarbazone

Cat. No.: B7855421

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These application notes provide a comprehensive overview and detailed protocols for the use of **1,5-diphenylcarbazone** as an indicator in the mercurimetric titration for the determination of chloride ions. This method is applicable to various sample types, including drinking, surface, and saline waters, as well as domestic and industrial wastes.^{[1][2]}

Principle:

The mercurimetric titration method is based on the reaction between mercuric ions (Hg^{2+}) and chloride ions (Cl^-) to form a stable, soluble, and non-ionized mercuric chloride (HgCl_2) complex.^{[3][4]} **1,5-Diphenylcarbazone** serves as the endpoint indicator. Once all the chloride ions have been complexed by the mercuric nitrate titrant, any excess Hg^{2+} ions will react with the diphenylcarbazone to form a distinct blue-violet colored complex.^{[3][4][5]} This sharp color change from yellow to blue-violet indicates the endpoint of the titration.^{[6][7]} The reaction is sensitive and provides accurate results when performed under the specified conditions.

The optimal pH range for this titration is between 3.0 and 3.6.^[3] Deviations from this pH range can lead to inaccurate results; a pH below 3.0 may yield high results, while a pH above 3.6 can give low results.^[3] A mixed indicator, often combining diphenylcarbazone with a pH indicator like bromophenol blue, is used to visually confirm the correct pH range and to sharpen the endpoint color change.^{[1][3]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful application of this method.

| Parameter | Value / Range | Notes |
|----------------------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------|
| Optimal pH Range | 3.0 - 3.6 | Critical for accurate endpoint determination.[3] |
| Sample Aliquot | Containing < 20 mg of Cl ⁻ per 50 mL | To avoid large titration volumes and ensure accuracy.[1][3] |
| Mercuric Nitrate Titrant (Standard I) | 1.00 mL \approx 1.00 mg Cl ⁻ | For samples with higher chloride concentrations. |
| Mercuric Nitrate Titrant (Standard II) | 1.00 mL \approx 0.500 mg Cl ⁻ | For samples with lower chloride concentrations (< 200 mg/L).[3] |
| Mixed Indicator Composition | 0.5 g diphenylcarbazone + 0.05 g bromophenol blue in 75 mL ethanol | Store in a brown bottle; stable for up to 6 months.[1][3] |
| Nitric Acid (for pH adjustment) | 0.05 M | Used to lower the pH of the sample.[3] |
| Sodium Hydroxide (for pH adjustment) | 0.05 M | Used to raise the pH of the sample.[3] |

Interferences

This method is robust and not significantly affected by many common ions found in water samples. However, certain ions can interfere with the accuracy of the results.

| Interfering Ion | Tolerance Limit | Notes |
|-------------------------------------------------|-----------------|------------------------------------------------------------------------------------------------|
| Nitrate, Sulfate, Phosphate, Magnesium, Calcium | 1000 mg/L | No interference at these levels. [3] |
| Zinc, Lead, Nickel, Ferrous, Chromous ions | 1000 µg/L | May affect solution color but not titration accuracy. [3] |
| Copper | 50,000 µg/L | Tolerable up to this concentration. [3] |
| Chromate, Ferric ions | > 10,000 µg/L | Must be reduced to a lower valence state. [3] |
| Sulfite | > 10 mg/L | Can be eliminated by oxidation with hydrogen peroxide. [1] [3] |
| Bromide, Iodide | - | Will be titrated along with chloride, leading to positive interference. [5] |

Experimental Protocols

Reagent Preparation

- Standard Sodium Chloride Solution (0.025 N): Dry primary standard NaCl at 180°C for 1 hour. Dissolve 1.4613 g in demineralized water and dilute to 1 L in a volumetric flask.[\[1\]](#)
- Mercuric Nitrate Titrant (0.141 N): Dissolve 25 g of $\text{Hg}(\text{NO}_3)_2 \cdot \text{H}_2\text{O}$ in 900 mL of demineralized water containing 0.25 mL of concentrated HNO_3 . Dilute to 1 L. Standardize against the standard NaCl solution.[\[1\]](#)[\[3\]](#)
- Mercuric Nitrate Titrant (0.025 N): Dilute the 0.141 N mercuric nitrate solution as needed and standardize.
- Mixed Indicator Solution: Dissolve 0.5 g of crystalline **1,5-diphenylcarbazone** and 0.05 g of bromophenol blue powder in 75 mL of 95% ethanol. Dilute to 100 mL with ethanol. Store in a brown bottle and discard after 6 months.[\[1\]](#)[\[3\]](#)
- Nitric Acid (0.05 M): Dilute 3.0 mL of concentrated HNO_3 to 1 L with demineralized water.[\[3\]](#)

- Sodium Hydroxide (0.05 M): Dissolve 2.0 g of NaOH in demineralized water and dilute to 1 L.[\[3\]](#)
- Hydroquinone Solution (1 g/100 mL): Dissolve 1.0 g of purified hydroquinone in 100 mL of demineralized water. Use to reduce chromate and ferric ions.[\[3\]](#)
- Hydrogen Peroxide (30%): To eliminate sulfite interference.[\[3\]](#)

Sample Preparation and pH Adjustment

- Pipette a sample volume containing less than 20 mg of chloride into a 125 mL Erlenmeyer flask. Adjust the volume to approximately 50 mL with demineralized water.[\[3\]](#)
- Add 10 drops of the mixed indicator solution.[\[3\]](#)
- The solution color will indicate the pH.
 - Yellow/Orange: The solution is acidic. Add 0.05 M NaOH dropwise until a blue-violet color appears, then add 0.05 M HNO₃ dropwise until the color changes back to yellow. Add 1 mL of excess 0.05 M HNO₃.[\[3\]](#)
 - Blue/Blue-Violet/Red: The solution is alkaline. Add 0.05 M HNO₃ dropwise until the color changes to yellow. Add 1 mL of excess 0.05 M HNO₃.[\[3\]](#)

Titration Procedure

- Place the prepared sample on a magnetic stirrer.
- Titrate the sample with the appropriate standardized mercuric nitrate solution. Use a more concentrated solution for samples with >200 mg/L chloride and a dilute solution for samples with <200 mg/L chloride.[\[3\]](#)
- Continue the titration until a persistent blue-violet color appears throughout the solution. This is the endpoint.[\[3\]](#)[\[6\]](#)
- Record the volume of mercuric nitrate titrant used.

- Perform a blank titration using 50 mL of demineralized water to determine the blank correction.[3]

Calculation

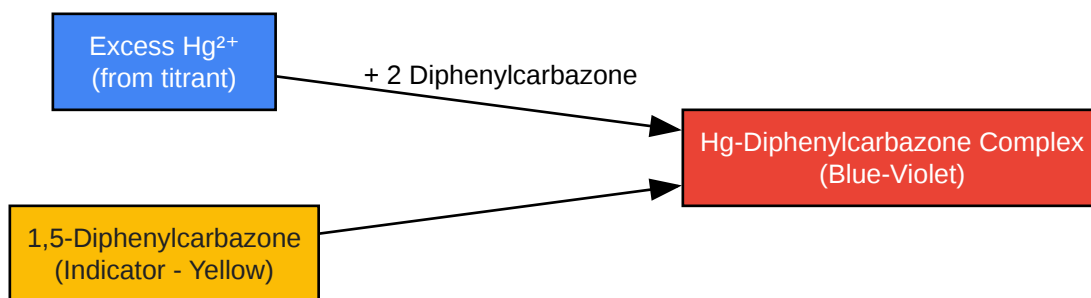
The concentration of chloride in the sample can be calculated using the following formula:

Where:

- A = mL of mercuric nitrate for the sample
- B = mL of mercuric nitrate for the blank
- N = Normality of the mercuric nitrate titrant
- 35450 = milliequivalent weight of Cl^-

Visualizations

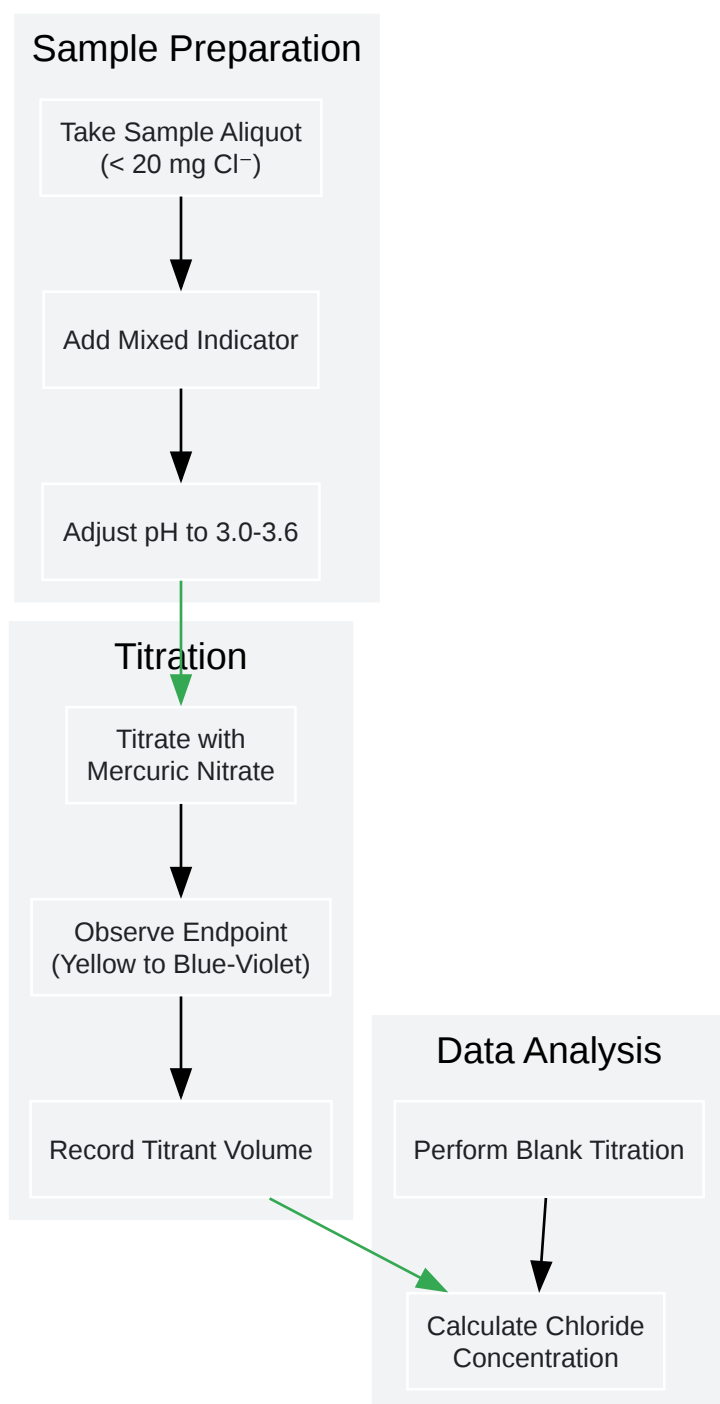
Signaling Pathway at Titration Endpoint



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Caption: Chemical reaction at the mercurimetric titration endpoint.

Experimental Workflow for Chloride Determination



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Caption: Workflow for mercurimetric titration of chloride.

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